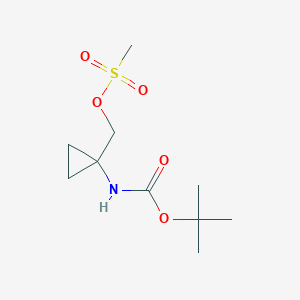
1-Amino-2-cyclohexylpropan-2-ol
Overview
Description
1-Amino-2-cyclohexylpropan-2-ol is a chemical compound with the molecular formula C9H19NO . It is a powder in physical form . The IUPAC name of this compound is 1-amino-2-cyclohexylpropan-2-ol hydrochloride .
Molecular Structure Analysis
The molecular weight of 1-Amino-2-cyclohexylpropan-2-ol is 157.26 . The InChI code for this compound is1S/C9H19NO/c1-9(11,7-10)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3 . Physical And Chemical Properties Analysis
1-Amino-2-cyclohexylpropan-2-ol has a molecular weight of 157.26 . It is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Microwave-Assisted Synthesis for Antimalarial Activity
A notable application involves the microwave-assisted synthesis of a series of 1-aminopropan-2-ols, which were evaluated for their antimalarial activity against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum. This method enabled the rapid and efficient generation of beta-amino alcohols, highlighting the compound's potential in developing antimalarial drugs (Robin et al., 2007).
Chiral Solvating Agent for Molecular Recognition
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from similar chemical processes, has been used as a chiral solvating agent for molecular recognition of enantiomers of various acids via NMR or fluorescence spectroscopy. This application underlines the compound's utility in the quantitative determination of isomers, crucial for pharmaceutical and chemical research (Khanvilkar & Bedekar, 2018).
Biofuel Production through Metabolic Engineering
In biofuel technology, engineered ketol-acid reductoisomerase and alcohol dehydrogenase have facilitated the anaerobic production of 2-methylpropan-1-ol (isobutanol), a leading biofuel candidate, showcasing the compound's relevance in sustainable energy solutions. This research illustrates how metabolic engineering can optimize biofuel production, overcoming cofactor imbalances and achieving theoretical yield under anaerobic conditions (Bastian et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-amino-2-cyclohexylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(11,7-10)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIIGHQMPVULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-cyclohexylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide](/img/structure/B3210450.png)




![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3210498.png)


![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)

